![molecular formula C10H11N B582718 2-[(1Z)-2-methylbuta-1,3-dienyl]pyridine CAS No. 144343-88-4](/img/structure/B582718.png)
2-[(1Z)-2-methylbuta-1,3-dienyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1Z)-2-methylbuta-1,3-dienyl]pyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with a 2-methylbuta-1,3-dienyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1Z)-2-methylbuta-1,3-dienyl]pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with a suitable diene precursor under specific conditions. For example, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield 2-substituted pyridines . Another method involves the use of titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective C2-H alkylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-[(1Z)-2-methylbuta-1,3-dienyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, often facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of partially or fully hydrogenated pyridine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
科学的研究の応用
2-[(1Z)-2-methylbuta-1,3-dienyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of 2-[(1Z)-2-methylbuta-1,3-dienyl]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Pyridine: A basic aromatic heterocycle with a nitrogen atom in the ring.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.
Uniqueness
2-[(1Z)-2-methylbuta-1,3-dienyl]pyridine is unique due to the presence of the 2-methylbuta-1,3-dienyl group, which imparts distinct chemical properties and reactivity compared to other pyridine derivatives. This structural feature can influence its electronic distribution, making it a valuable compound for various applications .
特性
CAS番号 |
144343-88-4 |
|---|---|
分子式 |
C10H11N |
分子量 |
145.205 |
IUPAC名 |
2-[(1Z)-2-methylbuta-1,3-dienyl]pyridine |
InChI |
InChI=1S/C10H11N/c1-3-9(2)8-10-6-4-5-7-11-10/h3-8H,1H2,2H3/b9-8- |
InChIキー |
IJXKZKAKNUUZLQ-HJWRWDBZSA-N |
SMILES |
CC(=CC1=CC=CC=N1)C=C |
同義語 |
Pyridine, 2-(2-methyl-1,3-butadienyl)-, (Z)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


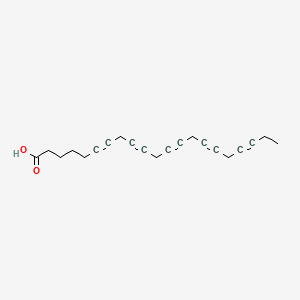
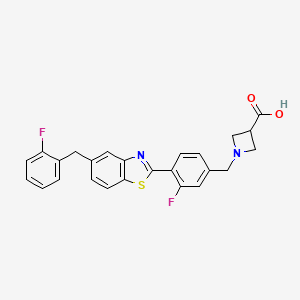
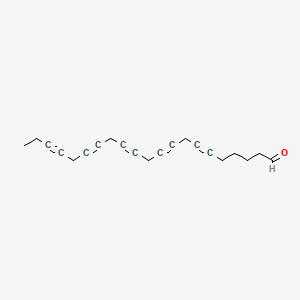
![Carbamic acid, [(1S,4S)-4-hydroxy-2-cyclopenten-1-yl]-, 1,1-dimethylethyl](/img/new.no-structure.jpg)
![(1S)-5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B582643.png)
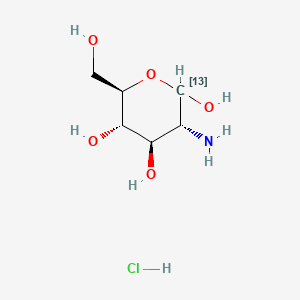

![2,5-Methanocyclopenta[b]pyrrole](/img/structure/B582652.png)
![(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanol](/img/structure/B582653.png)
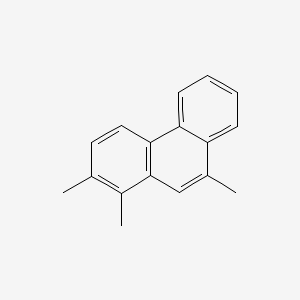
![[4-[(2S)-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-azaniumyloxy-1,4-dioxo-1-(2-phenylethoxy)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]sulfonyloxyazanium](/img/structure/B582656.png)
